4,4-Diphenylbutylamine

Catalog No.
S3351074
CAS No.
36765-74-9
M.F
C16H19N
M. Wt
225.33 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Diphenylbutylamine

CAS Number

36765-74-9

Product Name

4,4-Diphenylbutylamine

IUPAC Name

4,4-diphenylbutan-1-amine

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

InChI

InChI=1S/C16H19N/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13,17H2

InChI Key

MAAQGZFMFXQVOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCN)C2=CC=CC=C2

4,4-Diphenylbutylamine, also known as 4-phenylbutan-1-amine, is an organic compound characterized by its unique structure featuring a butyl chain substituted at the fourth carbon with a diphenyl group. Its molecular formula is C16H20NC_{16}H_{20}N with a molecular weight of approximately 240.34 g/mol. This compound appears as a colorless oil and is slightly soluble in polar solvents like methanol and chloroform, while being more soluble in non-polar organic solvents. The compound exhibits a melting point of about 143°C and a boiling point ranging from 123°C to 124°C under reduced pressure conditions .

, including:

  • Oxidation: This compound can be oxidized to form corresponding ketones or amides using agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

4,4-Diphenylbutylamine has demonstrated significant biological activity, particularly as an inhibitor of monoamine oxidase A. This enzyme plays a crucial role in the metabolism of neurotransmitters, which are vital for various cellular signaling pathways. By inhibiting this enzyme, 4,4-diphenylbutylamine may influence mood regulation and other physiological processes related to neurotransmitter levels .

Cellular Effects

The compound's interaction with monoamine oxidase A suggests potential implications for its use in neuropharmacology. It may modulate neurotransmitter metabolism, affecting gene expression and cellular metabolism.

Several synthesis methods have been developed for producing 4,4-diphenylbutylamine:

  • Reduction of 4-Phenylbutyronitrile: This method involves hydrogenation in the presence of a catalyst such as palladium on carbon under mild conditions (25-30°C).
  • Amination Reactions: Aniline can react with acetone or other carbonyl compounds to yield the desired amine product through nucleophilic addition followed by reduction .

4,4-Diphenylbutylamine is utilized in various fields:

  • Pharmaceuticals: Its role as a monoamine oxidase inhibitor positions it as a candidate for antidepressant development.
  • Biochemical Research: It serves as an affinity ligand for enzyme purification processes, particularly for chymotrypsin-like enzymes.
  • Material Science: The compound has been explored for its potential applications in modifying carbon nanotubes and other nanomaterials .

Research indicates that 4,4-diphenylbutylamine interacts with several biological targets. Its inhibitory action on monoamine oxidase A not only affects neurotransmitter levels but also has implications for metabolic pathways involving catecholamines and serotonin. Studies have shown that modifications of enzymes like α-chymotrypsin with this compound can enhance their catalytic activities towards specific substrates.

Several compounds share structural similarities with 4,4-diphenylbutylamine. Below is a comparison highlighting its uniqueness:

Compound NameStructure DescriptionKey Differences
PhenylethylamineContains a phenethyl group instead of butylShorter ethyl chain; less potent in biological activity
PhenylpropylamineFeatures a propyl chainIntermediate chain length; different reactivity
BenzylamineA phenyl ring attached to a methylene groupShorter alkyl chain; weaker effects on enzymes
β-PhenylethylamineSimilar structure but with two carbon chainLess pronounced effects on enzyme activity
4-Phenylbutyric AcidContains a carboxylic acid functional groupDiffering functional group; weaker platelet aggregation inhibition

Uniqueness

The unique butyl chain length in 4,4-diphenylbutylamine significantly influences its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs. This structural feature enhances its efficacy as an enzyme inhibitor and modulator of neurotransmitter metabolism .

XLogP3

3.4

Other CAS

36765-74-9

Wikipedia

4,4-Diphenylbutylamine

Dates

Modify: 2023-07-26

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